molecular formula C19H19ClN4O7 B450853 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE

Cat. No.: B450853
M. Wt: 450.8g/mol
InChI Key: KORKNOIQLXAEAN-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and nitro groups, linked to a trimethoxyphenyl group through a furanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.

    Linking to the Trimethoxyphenyl Group: The pyrazole derivative is then reacted with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the intermediate compound.

    Formation of the Furanamide Linkage: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired furanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The furanamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 5-[(4-AMINO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4,5-trimethoxybenzoic acid and 5-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylamine.

Scientific Research Applications

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of pyrazole derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-methyl-3-nitro-1H-pyrazole: A simpler pyrazole derivative with similar substituents.

    3,4,5-trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the pyrazole and furanamide linkages.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the complex substituents.

Uniqueness

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring, a trimethoxyphenyl group, and a furanamide linkage, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H19ClN4O7

Molecular Weight

450.8g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H19ClN4O7/c1-10-16(20)18(24(26)27)22-23(10)9-12-5-6-13(31-12)19(25)21-11-7-14(28-2)17(30-4)15(8-11)29-3/h5-8H,9H2,1-4H3,(H,21,25)

InChI Key

KORKNOIQLXAEAN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl

Origin of Product

United States

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